molecular formula C22H15ClN2O4S B6060966 methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate

methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate

Cat. No.: B6060966
M. Wt: 438.9 g/mol
InChI Key: YFUKDNFDIIYZKM-XDHOZWIPSA-N
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Description

Methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate typically involves multi-step organic synthesis. One common method involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with furan-2-carbaldehyde under basic conditions to form the furan ring. Finally, the benzoate ester is introduced through esterification with methyl benzoate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.

Scientific Research Applications

Methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and benzoate ester can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds such as 2,4-thiazolidinedione and its derivatives share the thiazolidinone ring structure.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and its esters have similar furan ring structures.

    Benzoate Esters: Methyl benzoate and ethyl benzoate are examples of similar benzoate esters.

Uniqueness

Methyl 2-{5-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[5-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c1-28-21(27)15-7-3-2-6-14(15)18-11-10-13(29-18)12-19-20(26)25-22(30-19)24-17-9-5-4-8-16(17)23/h2-12H,1H3,(H,24,25,26)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUKDNFDIIYZKM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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